Rel-(3S,4S)-3-methylpiperidine-3,4-diol
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Overview
Description
Rel-(3S,4S)-3-methylpiperidine-3,4-diol is a chiral compound with significant importance in organic chemistry. It is characterized by its two stereocenters at the 3rd and 4th positions of the piperidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3S,4S)-3-methylpiperidine-3,4-diol typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a 3,4-dihydropyridine derivative, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of immobilized chiral catalysts on solid supports allows for efficient catalyst recovery and reuse, reducing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Rel-(3S,4S)-3-methylpiperidine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Alkylated or sulfonated derivatives.
Scientific Research Applications
Rel-(3S,4S)-3-methylpiperidine-3,4-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands used in asymmetric catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for investigating metabolic pathways.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Rel-(3S,4S)-3-methylpiperidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access, or it may activate receptors by mimicking the natural ligand and triggering a cellular response .
Comparison with Similar Compounds
Similar Compounds
- **Rel-(3S,4S,5S)-3-[(2R)-2-hydroxycosanoyl-hexacosanoylamino]-4-hydroxy-5-[(4Z)-tetradecane-4-ene]-2,3,4,5-tetrahydrofuran .
- **Rel-(3S,4S)-3-fluoro-4-(hydroxymethyl)piperidine .
Uniqueness
Rel-(3S,4S)-3-methylpiperidine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its role as a versatile intermediate in the synthesis of complex molecules make it a valuable compound in both academic and industrial research .
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3S,4S)-3-methylpiperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO2/c1-6(9)4-7-3-2-5(6)8/h5,7-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
HYKBZZUNSZBYCZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@@]1(CNCC[C@@H]1O)O |
Canonical SMILES |
CC1(CNCCC1O)O |
Origin of Product |
United States |
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